molecular formula C22H15ClN6OS2 B14214228 N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea CAS No. 832080-80-5

N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea

Cat. No.: B14214228
CAS No.: 832080-80-5
M. Wt: 479.0 g/mol
InChI Key: BQEMIWZQAPYARO-UHFFFAOYSA-N
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Description

N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N’-[(2-chlorophenyl)methyl]urea is a complex organic compound that features a quinoxaline core substituted with thiazole rings and a chlorophenylmethyl urea moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N’-[(2-chlorophenyl)methyl]urea typically involves multi-step organic reactionsThe final step involves the coupling of the chlorophenylmethyl urea moiety to the quinoxaline-thiazole intermediate under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N’-[(2-chlorophenyl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N’-[(2-chlorophenyl)methyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N’-[(2-chlorophenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N’-[(2-chlorophenyl)methyl]urea is unique due to its specific combination of thiazole and quinoxaline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

832080-80-5

Molecular Formula

C22H15ClN6OS2

Molecular Weight

479.0 g/mol

IUPAC Name

1-[2,3-bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-3-[(2-chlorophenyl)methyl]urea

InChI

InChI=1S/C22H15ClN6OS2/c23-15-4-2-1-3-13(15)12-26-22(30)27-14-5-6-16-17(11-14)29-19(21-25-8-10-32-21)18(28-16)20-24-7-9-31-20/h1-11H,12H2,(H2,26,27,30)

InChI Key

BQEMIWZQAPYARO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=NC=CS4)C5=NC=CS5)Cl

Origin of Product

United States

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